molecular formula C7H8Cl2N2 B122713 4,5-Dichloro-6-isopropylpyrimidine CAS No. 141602-30-4

4,5-Dichloro-6-isopropylpyrimidine

Cat. No.: B122713
CAS No.: 141602-30-4
M. Wt: 191.05 g/mol
InChI Key: DLICKGPXHFTODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-6-isopropylpyrimidine (CAS 141602-30-4) is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a dichloropyrimidine core, a privileged scaffold in drug discovery known for its versatility in forming hydrogen bonds and acting as a bioisostere for other aromatic systems, which can enhance the pharmacokinetic properties of drug candidates . The presence of two reactive chlorine atoms at the 4 and 5 positions of the pyrimidine ring allows for sequential and selective nucleophilic aromatic substitution reactions, enabling researchers to efficiently synthesize a diverse array of complex, drug-like molecules for screening libraries . This specific derivative is of significant research interest due to its structural similarity to key intermediates used in developing therapeutics for a range of conditions. For instance, closely related dichloro-isopropylpyrimidine compounds serve as critical precursors in the synthesis of solid forms of potent, non-steroidal thyroid hormone receptor agonists, which are investigated for treating metabolic diseases, liver steatosis, and NASH . Furthermore, the pyrimidine scaffold is a cornerstone in the development of anti-infective agents, with recent research highlighting its incorporation into novel compounds targeting drug-resistant strains of Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The isopropyl substituent on the ring can influence the compound's lipophilicity and steric profile, fine-tuning the biological activity and selectivity of the resulting molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

141602-30-4

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

4,5-dichloro-6-propan-2-ylpyrimidine

InChI

InChI=1S/C7H8Cl2N2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3

InChI Key

DLICKGPXHFTODT-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=NC=N1)Cl)Cl

Canonical SMILES

CC(C)C1=C(C(=NC=N1)Cl)Cl

Synonyms

4,5-DICHLORO-6-ISOPROPYLPYRIMIDINE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 6 Key Features
4,5-Dichloro-6-isopropylpyrimidine Isopropyl (-CH(CH₃)₂) Bulky substituent; potential for steric hindrance in reactions.
4,5-Dichloro-6-methylpyrimidine Methyl (-CH₃) Smaller substituent; higher reactivity due to reduced steric effects.
4,5-Dichloro-6-ethylpyrimidine Ethyl (-CH₂CH₃) Intermediate steric bulk; may balance reactivity and stability.
4,5-Dichloro-6-trifluoromethylpyrimidine Trifluoromethyl (-CF₃) Electron-withdrawing group; enhances stability and alters electronic properties.
4,5-Dichloro-6-hydroxypyrimidine Hydroxyl (-OH) Polar group; increases solubility in aqueous systems.

Key Findings:

Steric Effects :

  • The isopropyl group in 4,5-Dichloro-6-isopropylpyrimidine introduces significant steric hindrance compared to methyl or ethyl groups. This may reduce nucleophilic substitution rates but improve selectivity in certain reactions .
  • In contrast, 4,5-Dichloro-6-methylpyrimidine likely exhibits higher reactivity due to minimal steric interference.

Electronic Effects :

  • The trifluoromethyl group in 4,5-Dichloro-6-trifluoromethylpyrimidine is strongly electron-withdrawing, which could stabilize the pyrimidine ring and direct electrophilic attacks to specific positions. This contrasts with the electron-donating isopropyl group .

Solubility and Polarity :

  • 4,5-Dichloro-6-hydroxypyrimidine, with its hydroxyl group, is expected to have higher polarity and aqueous solubility compared to the hydrophobic isopropyl derivative. This makes it more suitable for biological or aqueous-phase applications .

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